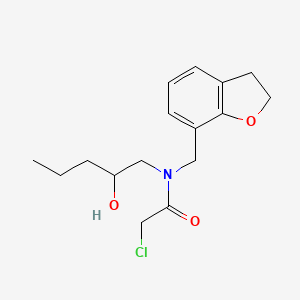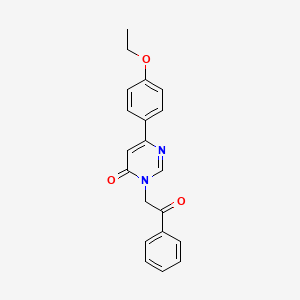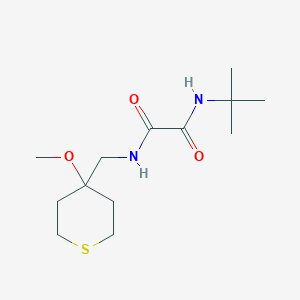
2-Chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as J147 and has been studied extensively for its neuroprotective and cognition-enhancing properties.
Wirkmechanismus
The exact mechanism of action of J147 is not yet fully understood. However, studies have shown that J147 can increase the production of ATP, a molecule that is essential for cellular energy metabolism. J147 has also been found to increase the expression of genes that are involved in the production of new neurons and the formation of synapses, which are essential for learning and memory.
Biochemical and Physiological Effects:
J147 has been found to have several biochemical and physiological effects. Studies have shown that J147 can reduce oxidative stress and inflammation, which are two factors that are associated with the development of neurodegenerative disorders. J147 has also been found to improve mitochondrial function, which is essential for cellular energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using J147 in lab experiments is its neuroprotective and cognition-enhancing properties. J147 has been shown to be effective in animal models of Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using J147 in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of J147. One direction is to further investigate the mechanism of action of J147 and how it can be used to treat neurodegenerative disorders. Another direction is to study the potential side effects of J147 and how it can be optimized for clinical use. Additionally, further studies are needed to determine the optimal dosage and administration of J147 for therapeutic use.
Synthesemethoden
The synthesis of J147 involves the condensation of 2,3-dihydro-1-benzofuran-7-carboxylic acid with 5-bromopentan-1-ol to form the intermediate compound, which is then treated with thionyl chloride to yield 2-chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-chloroethyl)acetamide. This intermediate compound is then reacted with 5-hydroxypentylamine to form the final product, 2-chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide.
Wissenschaftliche Forschungsanwendungen
J147 has been extensively studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that J147 can improve cognitive function and memory in animal models of Alzheimer's disease. J147 has also been found to have neuroprotective properties and can reduce the accumulation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-2-4-14(19)11-18(15(20)9-17)10-13-6-3-5-12-7-8-21-16(12)13/h3,5-6,14,19H,2,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMDXTLXDXNKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN(CC1=CC=CC2=C1OCC2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2780593.png)


![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2780598.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2780604.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2780606.png)


![1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2780612.png)

